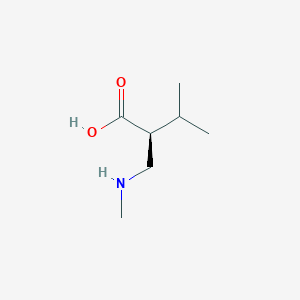
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is a chiral compound with significant interest in various scientific fields. It is a derivative of the amino acid alanine, with a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-((methylamino)methyl)butanoic acid typically involves the alkylation of alanine derivatives. One common method includes the use of methylamine as a reagent, which reacts with an appropriate precursor under controlled conditions to introduce the methylamino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and potential neurotoxic effects.
Medicine: Investigated for its potential involvement in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism by which (S)-3-Methyl-2-((methylamino)methyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. It can cross the blood-brain barrier and is believed to interfere with normal neuronal function, potentially leading to neurotoxicity. The exact pathways and molecular targets are still under investigation, but it is known to form a reservoir in proteins, leading to slow release over time .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid with similar neurotoxic properties.
Sarcosine: A derivative of glycine with a methyl group attached to the nitrogen atom.
Dimethylglycine: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
(S)-3-Methyl-2-((methylamino)methyl)butanoic acid is unique due to its specific chiral configuration and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(methylaminomethyl)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(4-8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
SGDFFWYZHGKHGX-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H](CNC)C(=O)O |
SMILES canonique |
CC(C)C(CNC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


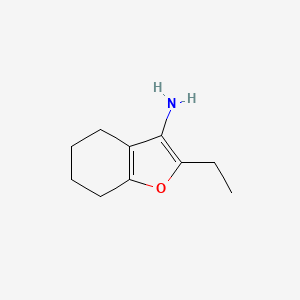
![Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12992281.png)
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
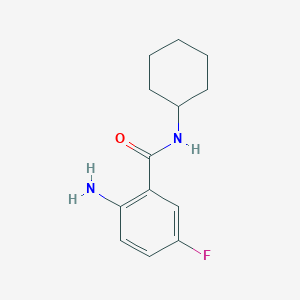
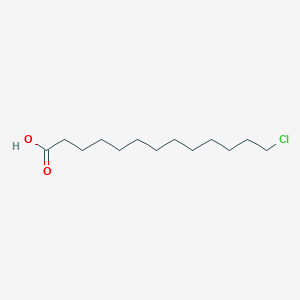
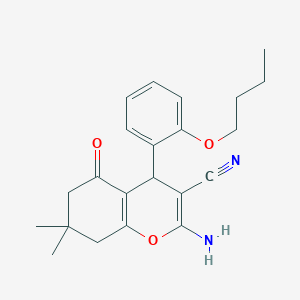
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
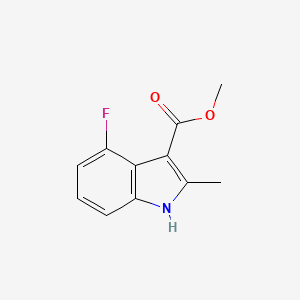
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)

![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)

![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
